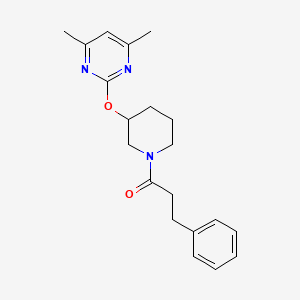

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Description

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-13-16(2)22-20(21-15)25-18-9-6-12-23(14-18)19(24)11-10-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLLPWOQENRBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves several steps. One common synthetic route includes the condensation of 4,6-dimethylpyrimidin-2-ylmethanol with piperidin-1-yl-3-phenylpropan-1-one under specific reaction conditions. The reaction typically requires the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or piperidine rings are replaced with other groups using appropriate reagents and conditions.

Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Scientific Research Applications

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

Key Observations :

- Pyrimidine vs.

- Ketone vs. Alcohol : The propan-1-one group in the target compound may enhance electrophilicity compared to the propan-2-ol analog , influencing reactivity in nucleophilic addition or redox reactions.

- Piperidine Substitution : The 3-oxy-pyrimidine substitution on piperidine is unique to the target compound, while analogs often feature direct alkyl or aryl linkages (e.g., ).

Pharmacological Potential (Inferred)

While direct pharmacological data for the target compound is unavailable, structural analogs suggest possible CNS or kinase-targeted activity:

- Benzisoxazole-piperidine derivatives (e.g., ) are associated with antipsychotic applications due to dopamine receptor interactions.

- Pyrimidine-based ligands (e.g., ) often exhibit antimicrobial or anticancer properties via enzyme inhibition.

Crystallographic Data

Crystallography software (SHELX , OLEX2 , WinGX ) is critical for structural validation. The target compound’s piperidine ring is expected to adopt a chair conformation, with the pyrimidinyl-oxy group in an equatorial position to minimize steric strain—a feature observed in related piperidine-phenyl structures .

Biological Activity

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one , also known by its CAS number 2097900-78-0 , has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 339.4 g/mol . The structure comprises a piperidine ring, a pyrimidine moiety, and a phenyl group, which may contribute to its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 339.4 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the piperidine nitrogen atom allows for potential nucleophilic interactions, while the carbonyl group may participate in hydrogen bonding and other interactions critical for biological activity.

Biological Activity

Research has indicated that compounds containing pyrimidine and piperidine moieties often exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds show effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Case Studies

- Anticancer Activity : A study examining the cytotoxic effects of related compounds on human promyelocytic leukemic HL-60 cells found significant activity associated with structural analogs. The mechanism was attributed to radical generation under specific conditions, suggesting that this compound might exhibit similar effects due to its structural characteristics .

- Antimicrobial Screening : Compounds with similar structures have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus. These studies highlight the potential for developing new antibiotics based on the structural framework provided by this compound .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4,6-Dimethylpyrimidin-2-one | Contains a pyrimidine ring | Simpler structure; less complex than target |

| Piperidinyl-thiophene derivatives | Incorporates piperidine and thiophene | Focused on specific biological activities |

| Pyrimidine-based anti-cancer agents | Exhibits anticancer properties | Often optimized for selectivity against cancer |

The combination of a piperidine nitrogen atom with both pyrimidine and phenyl rings in this compound may contribute to distinctive pharmacological properties not found in simpler analogs.

Q & A

How can researchers optimize the multi-step synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization involves:

- Stepwise reagent selection : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) to introduce substituents, as demonstrated in similar piperidine derivatives .

- Solvent and temperature control : Employ 1,4-dioxane/water mixtures at 100°C for coupling reactions to enhance regioselectivity .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for final product refinement .

- Yield tracking : Monitor reaction progress via TLC and adjust stoichiometry of sodium carbonate or ammonia to mitigate side reactions .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Methodological Answer:

Key techniques include:

- X-ray crystallography : Resolve stereochemistry of the piperidine ring and pyrimidinyloxy linkage, as shown in analogous piperidin-1-yl propanones .

- NMR spectroscopy : Assign protons on the phenyl group (δ 7.2–7.5 ppm) and methyl groups on pyrimidine (δ 2.1–2.3 ppm) using ¹H/¹³C DEPT and HSQC .

- Mass spectrometry : Confirm molecular weight (e.g., HRMS-ESI) with expected [M+H]⁺ peak and isotope patterns for chlorine-free validation .

How should researchers design experiments to evaluate the compound’s biological activity against enzymatic targets?

Advanced Research Question

Methodological Answer:

Adopt a hierarchical approach:

- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate, using DMSO as a vehicle control (<0.1% final concentration) .

- Cell-based validation : Apply randomized block designs (e.g., split-plot models) to assess cytotoxicity in cancer cell lines, controlling for variables like hypoxia and serum concentration .

How can structure-activity relationship (SAR) studies be structured to identify key functional groups responsible for observed bioactivity?

Advanced Research Question

Methodological Answer:

SAR analysis requires:

- Core modifications : Synthesize analogs with variations in the pyrimidinyloxy group (e.g., 4,6-dimethyl vs. diethyl) and compare IC₅₀ values .

- Piperidine ring substitution : Introduce methyl or fluorine at the 3-position to assess steric/electronic effects on target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the propan-1-one moiety and catalytic pockets .

How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

Advanced Research Question

Methodological Answer:

Resolve discrepancies via:

- Assay standardization : Validate enzyme lot consistency and buffer conditions (pH, ionic strength) to minimize variability .

- Off-target profiling : Screen against related enzymes (e.g., kinase panels) to identify nonspecific binding .

- Statistical analysis : Apply ANOVA to compare replicates and identify outliers, adjusting for false discovery rates in high-throughput datasets .

What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic processes?

Advanced Research Question

Methodological Answer:

Mechanistic studies should include:

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in piperidine ring formation .

- Kinetic isotope effects (KIE) : Compare reaction rates of ¹²C vs. ¹³C-labeled intermediates to identify rate-limiting steps .

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to map transition states for key steps like Favorskii rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.